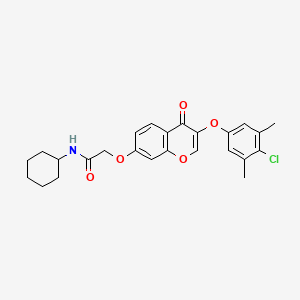![molecular formula C20H20ClN3S B11597037 (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11597037.png)
(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(2-clorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona es un compuesto orgánico sintético con posibles aplicaciones en diversos campos, como la química medicinal y la ciencia de los materiales. Este compuesto presenta una estructura espirocíclica, que es conocida por su estabilidad y propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-[(2-clorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona generalmente implica los siguientes pasos:
Formación del núcleo espirocíclico: Esto se puede lograr mediante una reacción de ciclización que involucra un precursor adecuado, como un compuesto diazaspiro.
Introducción del grupo tiona: El grupo tiona se puede introducir haciendo reaccionar el intermedio espirocíclico con un reactivo que contiene azufre en condiciones controladas.
Sustitución con el grupo 2-clorofenil: Este paso implica la sustitución de un átomo de hidrógeno en el núcleo espirocíclico con un grupo 2-clorofenil, típicamente utilizando una reacción de halogenación.
Métodos de producción industrial
La producción industrial de (4Z)-4-[(2-clorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un tiol u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo 2-clorofenil se puede reemplazar con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los agentes halogenantes como el cloro o el bromo se utilizan para reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos y sulfones.
Reducción: Tioles y otros derivados reducidos.
Sustitución: Varios compuestos espirocíclicos sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como catalizador en diversas reacciones orgánicas debido a su estructura y reactividad únicas.
Ciencia de los materiales: Se puede incorporar en polímeros y otros materiales para mejorar sus propiedades.
Biología
Inhibición enzimática: El compuesto puede actuar como un inhibidor de ciertas enzimas, lo que lo hace útil en la investigación bioquímica.
Unión a proteínas: Se puede utilizar para estudiar las interacciones proteína-ligando debido a su capacidad de unirse a sitios proteicos específicos.
Medicina
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en la orientación de vías biológicas específicas.
Agentes terapéuticos: Puede tener potencial terapéutico en el tratamiento de ciertas enfermedades debido a su actividad biológica.
Industria
Síntesis química: El compuesto se puede utilizar como intermedio en la síntesis de otras moléculas complejas.
Fabricación de materiales: Se puede utilizar en la producción de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-[(2-clorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona implica su interacción con objetivos moleculares como enzimas o receptores. La estructura espirocíclica del compuesto le permite encajar en sitios de unión específicos, modulando así la actividad de la molécula diana. Esto puede conducir a la inhibición o activación de vías biológicas, dependiendo de la naturaleza de la interacción.
Comparación Con Compuestos Similares
Compuestos similares
- (4Z)-4-[(2-bromofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona
- (4Z)-4-[(2-fluorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona
- (4Z)-4-[(2-metilfenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona
Singularidad
La singularidad de (4Z)-4-[(2-clorofenil)imino]-1-fenil-1,3-diazaspiro[4.5]decano-2-tiona reside en su patrón de sustitución específico y la presencia del grupo tiona. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H20ClN3S |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
4-(2-chloroanilino)-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C20H20ClN3S/c21-16-11-5-6-12-17(16)22-18-20(13-7-2-8-14-20)24(19(25)23-18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,22,23,25) |
Clave InChI |
YPLFLGFKVMZGEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=NC(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4Z)-1-ethyl-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596959.png)
![2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11596977.png)
![2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596979.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11596988.png)
![(2Z)-[(5E)-5-[4-(dimethylamino)benzylidene]-3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene](phenylsulfonyl)ethanenitrile](/img/structure/B11596992.png)
![(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597000.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597002.png)
![5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597009.png)
![4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B11597022.png)
![ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597024.png)
![methyl 4-({[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11597041.png)
![(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11597045.png)
![4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11597050.png)
